
4-((1S)-1-Amino-2,2,2-trifluoroethyl)benzenecarbonitrile
Descripción general
Descripción
4-((1S)-1-Amino-2,2,2-trifluoroethyl)benzenecarbonitrile, also known as ATBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ATBC is a derivative of benzene and is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mecanismo De Acción
The mechanism of action of 4-((1S)-1-Amino-2,2,2-trifluoroethyl)benzenecarbonitrile is not well understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in the production of inflammatory mediators. This compound has also been found to inhibit the activation of various signaling pathways, such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, such as anti-tumor, anti-inflammatory, and antiviral activities. This compound has been shown to inhibit the growth of various cancer cells, such as breast cancer, lung cancer, and prostate cancer cells. This compound has also been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the development of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been found to exhibit antiviral activity against various viruses, such as influenza virus and human immunodeficiency virus (HIV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-((1S)-1-Amino-2,2,2-trifluoroethyl)benzenecarbonitrile has several advantages for lab experiments, such as its ease of synthesis, versatility, and low toxicity. This compound can be easily synthesized from commercially available starting materials, and its versatility makes it a valuable tool for organic chemists. This compound is also relatively non-toxic, making it suitable for various biological assays.
However, there are also some limitations to using this compound in lab experiments. This compound is relatively unstable under certain conditions, such as high temperatures and acidic conditions, which may limit its application in some reactions. This compound is also relatively expensive compared to other building blocks, which may limit its use in large-scale production.
Direcciones Futuras
There are several future directions for the research and development of 4-((1S)-1-Amino-2,2,2-trifluoroethyl)benzenecarbonitrile. One potential direction is to explore the mechanism of action of this compound in more detail, to better understand its biological activity and potential therapeutic applications. Another potential direction is to optimize the synthesis of this compound, to improve its yield and reduce its cost. Additionally, the development of new derivatives of this compound with improved biological activity and stability may also be a promising direction for future research.
Aplicaciones Científicas De Investigación
4-((1S)-1-Amino-2,2,2-trifluoroethyl)benzenecarbonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. This compound has also been used as a building block in the synthesis of various pharmaceuticals, such as anti-cancer agents, anti-inflammatory agents, and antiviral agents.
In organic synthesis, this compound has been used as a versatile building block for the synthesis of various organic compounds. This compound can be easily functionalized to introduce different functional groups, making it a valuable tool for organic chemists.
In materials science, this compound has been used as a monomer for the synthesis of various polymers, such as polyimides, polyamides, and polyurethanes. These polymers have excellent mechanical, thermal, and chemical properties, making them suitable for various applications, such as coatings, adhesives, and electronic devices.
Propiedades
IUPAC Name |
4-[(1S)-1-amino-2,2,2-trifluoroethyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7/h1-4,8H,14H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHRECCKLMBEKX-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C#N)[C@@H](C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(3R)-3-(methylamino)pyrrolidin-1-yl]-N4-(1-methylcyclopropyl)pyrimidine-2,4-diamine](/img/structure/B3170390.png)
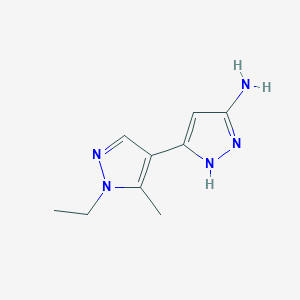

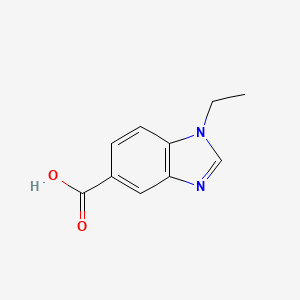
![1-[4-(2-Methoxy-ethoxy)-phenyl]-ethylamine](/img/structure/B3170417.png)

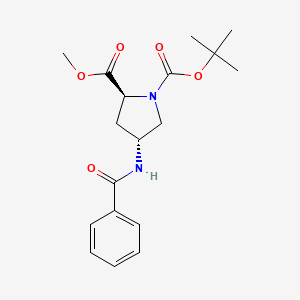

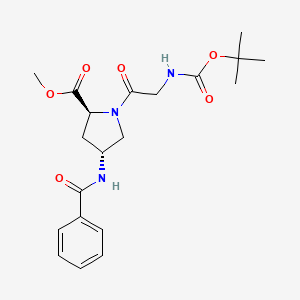
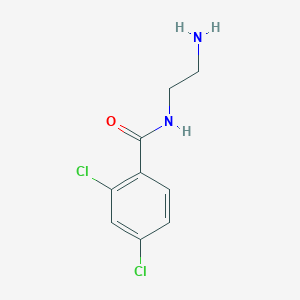

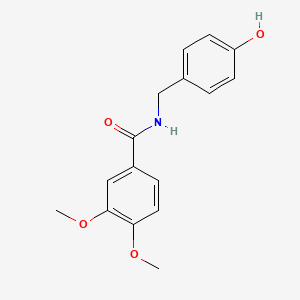

![1-[2-(4-Fluorophenoxy)ethyl]-1,4-diazepane](/img/structure/B3170489.png)